molecular formula C4H11N<br>C4H11N<br>CH3CH(NH2)C2H5 B7767611 Sec-butylamine CAS No. 33966-50-6

Sec-butylamine

Cat. No.: B7767611
CAS No.: 33966-50-6
M. Wt: 73.14 g/mol
InChI Key: BHRZNVHARXXAHW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sec-butylamine is primarily used in the production of some pesticides . For instance, Bromacil, a commercial herbicide, is produced from this compound . The primary targets of this compound are therefore the pests that these pesticides are designed to control.

Mode of Action

This compound neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .

Biochemical Pathways

It is known that this compound is used as a chiral building block in the synthesis of various compounds . It is also used as a chiral ligand in asymmetric catalysis to enable the highly selective formation of chiral products .

Pharmacokinetics

It is known that this compound is a colorless liquid with a fishy, ammoniacal odor . It is miscible in water , which suggests that it could be readily absorbed and distributed in the body.

Result of Action

The result of this compound’s action is largely dependent on its use. In the context of pesticide production, the result is the effective control of pests. In the context of chemical synthesis, the result is the production of various compounds with high chiral selectivity .

Action Environment

This compound is a colorless liquid that is miscible in water . It has a boiling point of 63 °C . These properties suggest that this compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and the presence of water. For instance, at high temperatures, this compound could evaporate, potentially reducing its efficacy. Similarly, in aqueous environments, this compound could be readily distributed, potentially influencing its action.

Preparation Methods

Chemical Reactions Analysis

Sec-butylamine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding nitro compounds or amides.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

    Neutralization: It neutralizes acids in exothermic reactions to form salts and water.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids for neutralization reactions. Major products formed from these reactions include nitro compounds, amides, primary amines, and salts.

Scientific Research Applications

Sec-butylamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Sec-butylamine is one of the four isomeric amines of butane. The other similar compounds include:

    n-Butylamine: A primary amine with the formula CH3(CH2)3NH2.

    tert-Butylamine: A tertiary amine with the formula (CH3)3CNH2.

    Isobutylamine: A primary amine with the formula (CH3)2CHCH2NH2.

Compared to these isomers, this compound is unique due to its secondary amine structure and chiral nature, allowing it to exist in two enantiomeric forms . This chirality can influence its reactivity and interactions in both chemical and biological systems.

Properties

IUPAC Name

butan-2-amine
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InChI

InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3
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InChI Key

BHRZNVHARXXAHW-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)N
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Molecular Formula

C4H11N, Array
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DSSTOX Substance ID

DTXSID4022284
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Molecular Weight

73.14 g/mol
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Physical Description

Sec-butylamine is a white liquid with an odor of ammonia. (USCG, 1999), Colorless liquid with an ammonia-like odor; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Fishy ammonia aroma
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Boiling Point

146.3 °F at 760 mmHg (NTP, 1992), 63 °C
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Flash Point

15 °F (NTP, 1992), -19 °C, -3 °F (-19 °C) (Closed cup), -9 °C c.c.
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Solubility

Soluble (>=10 mg/ml) (NTP, 1992), Soluble in water, alcohol, ether, acetone /2-Aminobutane (d) and (l)/; Sol in alcohol, ether, acetone /2-Aminobutane (dl)/, Miscible with most organic solvents, Miscible with ethanol, ether; very soluble in acetone, In water, 1.12X10+5 mg/L at 20 °C, 112 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol)
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Density

0.721 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.724 at 20 °C/4 °C, Relative density (water = 1): 0.7, 0.715-0.721
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Vapor Density

2.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.52 (Air=1), Relative vapor density (air = 1): 2.52
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Vapor Pressure

315.37 mmHg (USCG, 1999), 178.0 [mmHg], 178 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 18
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Mechanism of Action

sec-Butylamine at 5 mM inhibited the oxidation of pyruvate by mitochondria isolated from hyphae of Penicillium digitatum ... sec-Butylamine did not interfere with oxidative phosphorylation, as evidenced by pyruvate dehydrogenase complex isolated from young hyphae of P digitatum that was inhibited strongly by 20 mM sec-butylamine, whereas other tricarboxylic acid cycle enzymes were only slightly affected at most. Inhibition of the pyruvate dehydrogenase complex by sec-butylamine was competitive with respect to pyruvate. ... /Authors propose/ ... that the pyruvate dehydrogenase complex is the primary site of the fungistatic action of sec-butylamine.
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Color/Form

Colorless liquid

CAS No.

13952-84-6; 513-49-5, 13952-84-6, 33966-50-6
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name sec-Butylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032179
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name sec-BUTYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-155 °F (NTP, 1992), -104 °C
Record name SEC-BUTYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8359
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SEC-BUTYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name sec-Butylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032179
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name sec-BUTYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of sec-butylamine?

A1: this compound has the molecular formula C4H11N and a molecular weight of 73.14 g/mol.

Q2: What spectroscopic data is available for this compound?

A: Various spectroscopic techniques have been employed to characterize this compound, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These techniques provide information about the structure, bonding, and fragmentation patterns of the molecule. [, , , ]

Q3: How does the packaging method influence this compound residues on citrus fruits?

A: Research indicates that sealing citrus fruits individually in high-density polyethylene (HDPE) film leads to higher this compound residues compared to conventionally treated fruits. This effect is attributed to the volatile nature of this compound, leading to its accumulation within the sealed package. []

Q4: How do residues of this compound vary across different citrus fruit treatment methods?

A: Studies show that a single bulk dip of citrus fruits in a this compound solution results in two to three times higher residues compared to a combined dip and flood treatment. This difference highlights the impact of treatment methodology on residue levels. []

Q5: Can this compound be used to control fungal decay in fruits?

A: Yes, this compound has been successfully employed as a post-harvest treatment for controlling fungal decay in various fruits, including citrus fruits, pome fruits, and bananas. It effectively combats green and blue mold caused by Penicillium species, black-end caused by Colletotrichum musae, and squirter caused by Nigrospora species. []

Q6: How effective are this compound-derived imines in controlling Penicillium decay in oranges?

A: Research shows that imines synthesized from this compound and various ketones or aldehydes exhibit comparable efficacy to this compound in controlling Penicillium digitatum decay in oranges. This efficacy is attributed to the release of this compound from the imines within the fruit environment. []

Q7: How do different packaging conditions affect the stability and efficacy of this compound-derived imines against Penicillium digitatum?

A: Studies reveal that while all tested imines demonstrate good stability in dry air, those derived from aliphatic ketones, such as pentan-2-one and undecan-2-one, undergo rapid hydrolysis in humid environments. In contrast, imines derived from benzaldehyde and 2-furaldehyde exhibit stability in moist air but hydrolyze significantly on moist surfaces, especially at pH < 7. These findings highlight the importance of packaging conditions for maintaining the efficacy of this compound-derived imines as antifungal agents. []

Q8: How can this compound residues be determined in citrus fruits and juices?

A: A common method involves extraction under basic conditions followed by analysis using techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector. []

Q9: How are this compound residues in potatoes analyzed?

A: One established method involves derivatization with fluorescamine, followed by separation using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. []

Q10: How is computational chemistry used in studying this compound?

A: Computational tools like Density Functional Theory (DFT) have been utilized to study the interactions of this compound with various host molecules, such as calixarenes, providing insights into binding energies and preferred conformations. []

Q11: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for this compound derivatives?

A: While specific QSAR models for this compound are limited in the provided research, studies focusing on its derivatives, such as N-(α, β-disubstituted-4-chlorocinnamyl)-sec-butylamines, have explored the relationship between molecular structure, specifically the twist angles (θ1 and θ2) of the molecules, and their anticonvulsant activity (ED50). This research suggests that specific structural features influence the biological activity of these compounds. []

Q12: How does the structure of this compound influence its interaction with other molecules?

A: The branched structure of this compound plays a crucial role in its interactions with other molecules. Studies show that its steric bulk influences its binding affinity to receptors and enzymes. Additionally, the presence of the primary amine group contributes to its ability to form hydrogen bonds and participate in nucleophilic reactions. [, ]

Q13: How do structural modifications of this compound derivatives affect their anticonvulsant activity?

A: Research on N-(α, β-disubstituted-4-chlorocinnamyl)-sec-butylamine derivatives reveals that the configuration of the geometrical isomers significantly influences their anticonvulsant activity. Furthermore, substituents on both the phenyl ring and the nitrogen of the amide moiety impact potency. These findings highlight the importance of structure-activity relationships in drug design. [, ]

Q14: How can the stability of this compound be enhanced in different applications?

A: Formulating this compound as an imine with specific aldehydes or ketones has been explored as a strategy to modulate its release and potentially enhance its stability in specific environments, such as in packaging materials for fruit preservation. []

Q15: What are the regulatory considerations for using this compound as a food additive?

A: this compound is approved as a food additive (flavoring agent) in Japan, with strict regulations regarding its use and maximum residue limits in different food products. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.